3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol CAS 2387602-02-8
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol CAS 2387602-02-8
An in-depth technical analysis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (CAS 2387602-02-8), detailing its physicochemical properties, structural rationale, synthetic methodology, and applications in modern drug discovery.
Executive Summary & Physicochemical Profiling
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (CAS 2387602-02-8) is a highly specialized, conformationally restricted fluorinated aza-heterocycle[1]. In modern medicinal chemistry, it is deployed as a premium building block to engineer advanced therapeutics, serving as a rigidified bioisostere for traditional saturated heterocycles[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride |
| CAS Registry Number | 2387602-02-8 |
| Molecular Formula | C10H11ClF3NO |
| Molar Mass | 253.65 g/mol [1], |
| Free Base Exact Mass | 217.07 g/mol |
| Physical State | Solid (Crystalline powder) |
Structural Rationale & Medicinal Chemistry Significance
The architecture of this molecule is not accidental; it is a synergistic combination of two highly sought-after pharmacophores: the trifluoromethyl group and the azetidine ring[3],[4].
The Trifluoromethyl (-CF3) Advantage: The -CF3 group is highly electronegative and boasts a C-F bond dissociation energy of 485.3 kJ/mol, which is significantly stronger than a standard C-H bond (414.2 kJ/mol)[3]. Positioning this group at the meta-position of the phenyl ring serves two causal purposes:
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Metabolic Shielding: It blocks cytochrome P450-mediated aromatic oxidation at a metabolically vulnerable site[3].
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Permeability Enhancement: It increases the overall lipophilicity (Hansch π value of +0.88), driving better passive membrane permeability without adding excessive molecular weight[3],[5].
The Azetidine Core: Historically viewed as a synthetic curiosity, the four-membered azetidine ring is now recognized as a privileged scaffold[4]. It acts as a rigid 3D spacer. Unlike flexible acyclic chains or highly lipophilic piperidines, the azetidine ring lowers the overall lipophilicity penalty while projecting the hydroxyl and amino groups in a tightly defined spatial vector[2],[6]. This structural rigidity reduces the entropic cost of target binding.
Structural logic and physicochemical enhancements of the target scaffold.
Synthetic Methodology & Protocols
The most robust and scalable route to 3-arylazetidin-3-ols relies on the nucleophilic addition of an aryl Grignard reagent to a commercially available N-protected azetidin-3-one, followed by acidic deprotection[7].
Causality in Reagent Selection:
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Grignard vs. Organolithium: 1-Boc-azetidin-3-one possesses relatively acidic α-protons due to ring strain and the electron-withdrawing nature of the carbonyl. Using a highly basic organolithium reagent often leads to competitive enolization, destroying the starting material. The less basic Grignard reagent favors direct 1,2-nucleophilic addition.
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HCl in Dioxane for Deprotection: Cleaving the Boc group with anhydrous HCl in dioxane directly precipitates the product as a highly pure hydrochloride salt. This avoids the need for an aqueous basic workup, which is problematic because the free azetidine base is highly water-soluble and difficult to extract efficiently.
Step-by-step synthetic workflow for 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl.
Step-by-Step Protocol (Self-Validating System)
Step 1: Nucleophilic Addition
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Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge with 1-Boc-azetidin-3-one (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition: Add 3-(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF, 1.2 equiv, 12 mmol) dropwise via syringe over 30 minutes. Causality: Slow addition at cryogenic temperatures prevents exothermic side reactions and minimizes ring-opening.
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Validation Check 1 (Reaction Progress): After 2 hours at -78 °C, warm to 0 °C. Extract a 50 µL aliquot, quench with water, and analyze via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a new UV-active spot (Rf ~0.3).
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Quench & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL) at 0 °C to destroy unreacted Grignard reagent without dehydrating the newly formed tertiary alcohol. Extract with EtOAc (3 x 30 mL), dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the intermediate.
Step 2: Acidic Deprotection (Synthesis of CAS 2387602-02-8)
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Reaction: Dissolve the purified Boc-intermediate (8 mmol) in anhydrous dichloromethane (20 mL). Cool to 0 °C.
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Deprotection: Add 4M HCl in dioxane (10 equiv, 80 mmol) dropwise. Stir at room temperature for 2 hours.
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Validation Check 2 (Cleavage): Monitor via LCMS. The mass of the Boc-protected species [M+H]+ should disappear, and the free amine mass (m/z 218.08) should dominate.
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Isolation: The product will precipitate directly from the reaction mixture as the hydrochloride salt. Filter the white crystalline solid, wash with cold diethyl ether (2 x 10 mL) to remove residual dioxane, and dry under high vacuum.
Analytical Characterization & Validation
To ensure the structural integrity of the synthesized CAS 2387602-02-8, the following analytical signatures must be confirmed:
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1H NMR (400 MHz, DMSO-d6): Due to the symmetry and the chiral center at C3, the four protons of the azetidine ring typically appear as two distinct sets of doublets (AB system) around 4.0 - 4.5 ppm. The aromatic protons will appear between 7.6 - 8.0 ppm, integrating for 4 protons. A broad singlet >9.0 ppm confirms the presence of the hydrochloride salt (NH2+).
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19F NMR (376 MHz, DMSO-d6): A sharp singlet at approximately -61.5 ppm is the definitive hallmark of the meta-trifluoromethyl group.
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LCMS (ESI+): Expected m/z for the free base [M+H]+ is 218.08.
Applications in Drug Discovery
The 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol motif is a powerful tool for medicinal chemists[4].
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Bioisosteric Replacement: It serves as an advanced bioisostere for morpholine and piperazine rings[2],[6]. When incorporated into lead compounds, it often improves the pharmacokinetic profile by decreasing the basicity of the amine (due to the electron-withdrawing effect of the adjacent hydroxyl group and the CF3-phenyl ring) and altering the spatial projection of the molecule.
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Kinase Inhibitors: Fluorinated aza-heterocycles are frequently deployed in the design of kinase inhibitors to enhance binding affinity through halogen bonding and to improve central nervous system (CNS) penetration by lowering the polar surface area (PSA)[7],[8].
References
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 7. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 8. img01.pharmablock.com [img01.pharmablock.com]
